molecular formula C9H18N2O2 B11755801 (S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one

Cat. No.: B11755801
M. Wt: 186.25 g/mol
InChI Key: KIFRGXIAWRKWGB-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with both (S) and ® configurations, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. Common synthetic routes include:

    Asymmetric Synthesis: Utilizing chiral catalysts to induce the desired stereochemistry.

    Resolution of Racemates: Separating the enantiomers from a racemic mixture using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to enhance yield and purity. The use of automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.

    Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

(S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-(®-3-hydroxy-piperidin-1-yl)-propan-1-one
  • (S)-2-Amino-1-(®-3-ethoxy-piperidin-1-yl)-propan-1-one

Uniqueness

(S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, influences its reactivity and interaction with molecular targets, differentiating it from similar compounds.

This detailed article provides a comprehensive overview of (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-methoxypiperidin-1-yl]propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m0/s1

InChI Key

KIFRGXIAWRKWGB-JGVFFNPUSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)OC)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.